N-(2,4-dimethoxyphenyl)-3,4-dihydro-1H-isochromene-1-carboxamide
Overview
Description
N-(2,4-dimethoxyphenyl)-3,4-dihydro-1H-isochromene-1-carboxamide is a synthetic organic compound that belongs to the class of isochromene derivatives This compound is characterized by the presence of a carboxamide group attached to the isochromene ring system, which is further substituted with a 2,4-dimethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethoxyphenyl)-3,4-dihydro-1H-isochromene-1-carboxamide can be achieved through a multi-step synthetic route. One common method involves the following steps:
Formation of Isochromene Core: The isochromene core can be synthesized via a cyclization reaction of an appropriate precursor, such as a 2-(2-hydroxyphenyl)acetaldehyde derivative, under acidic conditions.
Introduction of Carboxamide Group: The carboxamide group can be introduced by reacting the isochromene intermediate with an appropriate amine, such as 2,4-dimethoxyaniline, in the presence of a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like DIPEA (N,N-diisopropylethylamine).
Purification: The final product can be purified using column chromatography or recrystallization techniques to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to achieve high yields and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dimethoxyphenyl)-3,4-dihydro-1H-isochromene-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using reducing agents like sodium borohydride or lithium aluminum hydride can be employed to reduce specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can be carried out to replace specific substituents on the aromatic ring or the isochromene core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or organic solvents under reflux conditions.
Reduction: Sodium borohydride in methanol or ethanol at room temperature.
Substitution: Nucleophiles like halides or amines in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential antimicrobial and anticancer activities due to its ability to interact with biological targets.
Medicine: Explored for its potential as a therapeutic agent in the treatment of diseases such as bacterial infections and cancer.
Industry: Used in the development of novel materials and as a precursor for the synthesis of functionalized polymers.
Mechanism of Action
The mechanism of action of N-(2,4-dimethoxyphenyl)-3,4-dihydro-1H-isochromene-1-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit bacterial RNA polymerase, leading to the suppression of bacterial gene transcription and subsequent bacterial cell death . In cancer cells, it may induce apoptosis by interacting with key signaling pathways involved in cell proliferation and survival.
Comparison with Similar Compounds
Similar Compounds
N-(2,4-dimethoxyphenyl)dithiolopyrrolone derivatives: These compounds also exhibit antimicrobial activity and have been studied for their potential as bacterial RNA polymerase inhibitors.
Pyridopyrimidine derivatives: Known for their therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Properties
IUPAC Name |
N-(2,4-dimethoxyphenyl)-3,4-dihydro-1H-isochromene-1-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO4/c1-21-13-7-8-15(16(11-13)22-2)19-18(20)17-14-6-4-3-5-12(14)9-10-23-17/h3-8,11,17H,9-10H2,1-2H3,(H,19,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYWDMELAVILDBK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)C2C3=CC=CC=C3CCO2)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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